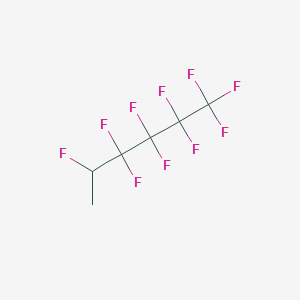
1,1,1,2,2,3,3,4,4,5-Decafluorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5-Decafluorohexane is a fluorinated organic compound with the molecular formula C6H2F10. It is part of the perfluoroalkane family, characterized by the replacement of hydrogen atoms with fluorine atoms. This compound is known for its high thermal stability, low surface tension, and chemical inertness, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5-Decafluorohexane can be synthesized through the fluorination of hexane using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid side reactions. The process involves:
Reactants: Hexane and elemental fluorine.
Conditions: High temperature and pressure, often in the presence of a catalyst such as cobalt trifluoride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: To handle the high volumes of reactants.
Safety Measures: Due to the reactivity of fluorine gas, stringent safety protocols are in place.
Purification: The product is purified through distillation or other separation techniques to remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2,2,3,3,4,4,5-Decafluorohexane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions include:
Nucleophilic Substitution: Where nucleophiles replace fluorine atoms.
Electrophilic Substitution: Less common due to the electron-withdrawing nature of fluorine.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, or thiols.
Conditions: Typically require a solvent like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reaction.
Major Products:
Substituted Fluoroalkanes: Depending on the nucleophile used, various substituted fluoroalkanes can be formed.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5-Decafluorohexane has numerous applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis due to its inertness and ability to dissolve a wide range of compounds.
Biology: Employed in studies involving cell membranes and lipid interactions because of its unique properties.
Medicine: Investigated for use in drug delivery systems, particularly for hydrophobic drugs.
Mécanisme D'action
The mechanism by which 1,1,1,2,2,3,3,4,4,5-Decafluorohexane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its high thermal stability and low surface tension make it an excellent heat transfer fluid. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another perfluoroalkane with similar properties but with an additional fluorine atom.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Differing slightly in structure, this compound also exhibits high thermal stability and chemical inertness.
Uniqueness: 1,1,1,2,2,3,3,4,4,5-Decafluorohexane is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Its balance of fluorine atoms provides an optimal combination of stability and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
155072-58-5 |
|---|---|
Formule moléculaire |
C6H4F10 |
Poids moléculaire |
266.08 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5-decafluorohexane |
InChI |
InChI=1S/C6H4F10/c1-2(7)3(8,9)4(10,11)5(12,13)6(14,15)16/h2H,1H3 |
Clé InChI |
VITJFJAWHDIGGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)
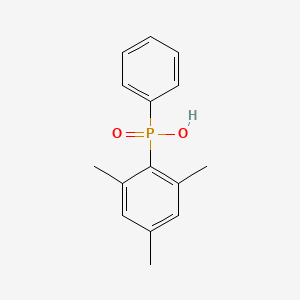


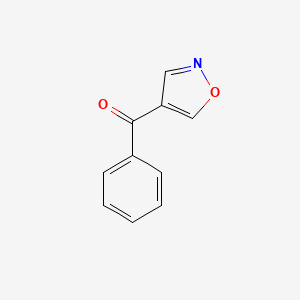
![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
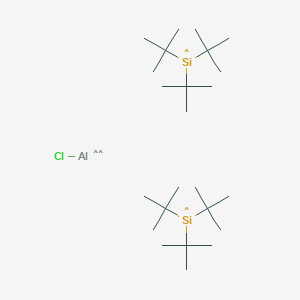
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)


![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
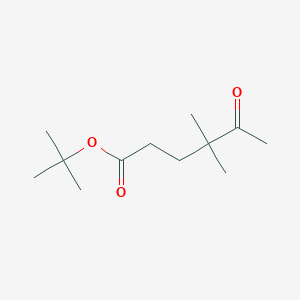
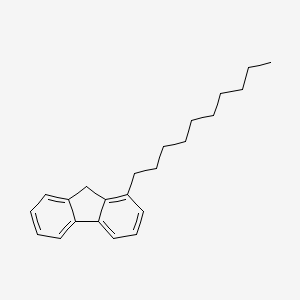
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)
